molecular formula C25H28N4O3 B14875732 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B14875732
M. Wt: 432.5 g/mol
InChI Key: ISQGXMBGDIEIJG-ATJXCDBQSA-N
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Description

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines several functional groups, including a dimethylamino group, a hydroxy group, and a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Dimethylamino Group: This step may involve the use of dimethylamine and appropriate reagents to introduce the dimethylamino group onto the propyl chain.

    Attachment of the Imidazo[1,2-a]pyridine Moiety: This step involves the coupling of the imidazo[1,2-a]pyridine ring with the pyrrolone ring, which can be achieved through a condensation reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the imidazo[1,2-a]pyridine moiety can be reduced to form an alcohol.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

    Condensation: Acid or base catalysts can be used to facilitate condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, while the hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions. The imidazo[1,2-a]pyridine moiety may play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(dimethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one: This compound itself.

    1-(3-(dimethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(phenyl)-1H-pyrrol-2(5H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(3-(dimethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(m-tolyl)-1H-pyrrol-2(5H)-one: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. The presence of the dimethylamino group, hydroxy group, and imidazo[1,2-a]pyridine moiety provides a unique set of chemical properties that can be exploited for different scientific and industrial purposes.

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28N4O3/c1-16-9-11-18(12-10-16)22-20(24(31)25(32)29(22)15-7-13-27(3)4)23(30)21-17(2)26-19-8-5-6-14-28(19)21/h5-6,8-12,14,22,30H,7,13,15H2,1-4H3/b23-20-

InChI Key

ISQGXMBGDIEIJG-ATJXCDBQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(\C3=C(N=C4N3C=CC=C4)C)/O)/C(=O)C(=O)N2CCCN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=C(N=C4N3C=CC=C4)C)O)C(=O)C(=O)N2CCCN(C)C

Origin of Product

United States

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